molecular formula C28H34FN3O2 B12617479 C28H34FN3O2

C28H34FN3O2

Cat. No.: B12617479
M. Wt: 463.6 g/mol
InChI Key: AJBJLGYHGJCVJP-UHFFFAOYSA-N
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Description

. This compound is a complex organic molecule with a unique structure that includes a fluorophenyl group, a cyclohexenyl group, and a diazabicyclo decane core.

Preparation Methods

The synthesis of (8S,9S,10S)-9-[4-(1-cyclohexenyl)phenyl]-N-(2-fluorophenyl)-10-(hydroxymethyl)-1,6-diazabicyclo[6.2.0]decane-6-carboxamide involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and high yield of the desired product . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The fluorophenyl group can be reduced under specific conditions.

    Substitution: The diazabicyclo decane core can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.

Scientific Research Applications

(8S,9S,10S)-9-[4-(1-cyclohexenyl)phenyl]-N-(2-fluorophenyl)-10-(hydroxymethyl)-1,6-diazabicyclo[6.2.0]decane-6-carboxamide: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar compounds to (8S,9S,10S)-9-[4-(1-cyclohexenyl)phenyl]-N-(2-fluorophenyl)-10-(hydroxymethyl)-1,6-diazabicyclo[6.2.0]decane-6-carboxamide include other diazabicyclo decane derivatives and fluorophenyl-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and stereochemistry, leading to unique properties and applications .

Properties

Molecular Formula

C28H34FN3O2

Molecular Weight

463.6 g/mol

IUPAC Name

1-(4-tert-butylbenzoyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C28H34FN3O2/c1-18-23(24-17-22(29)9-10-25(24)31-18)11-14-30-26(33)19-12-15-32(16-13-19)27(34)20-5-7-21(8-6-20)28(2,3)4/h5-10,17,19,31H,11-16H2,1-4H3,(H,30,33)

InChI Key

AJBJLGYHGJCVJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3CCN(CC3)C(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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